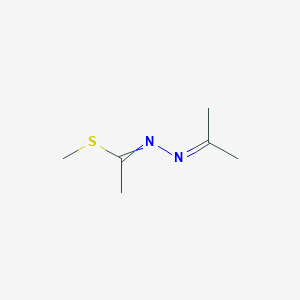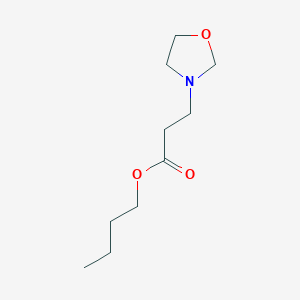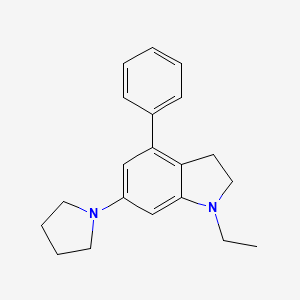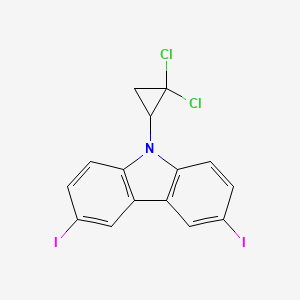![molecular formula C18H13N5O2 B14371581 2-Methyl-6-[2-(4-nitrophenyl)hydrazinylidene]-6H-perimidine CAS No. 91432-16-5](/img/structure/B14371581.png)
2-Methyl-6-[2-(4-nitrophenyl)hydrazinylidene]-6H-perimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-[2-(4-nitrophenyl)hydrazinylidene]-6H-perimidine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[2-(4-nitrophenyl)hydrazinylidene]-6H-perimidine typically involves the condensation reaction between 2-methyl-6H-perimidine-6-one and 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-[2-(4-nitrophenyl)hydrazinylidene]-6H-perimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or chlorine (Cl₂) can be used for halogenation reactions.
Major Products
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of corresponding amines from the hydrazone linkage.
Substitution: Halogenated derivatives of the phenyl ring.
Applications De Recherche Scientifique
2-Methyl-6-[2-(4-nitrophenyl)hydrazinylidene]-6H-perimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-[2-(4-nitrophenyl)hydrazinylidene]-6H-perimidine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects. The hydrazone linkage can also participate in redox reactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-6-[2-(4-aminophenyl)hydrazinylidene]-6H-perimidine: Similar structure but with an amino group instead of a nitro group.
2-Methyl-6-[2-(4-chlorophenyl)hydrazinylidene]-6H-perimidine: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
2-Methyl-6-[2-(4-nitrophenyl)hydrazinylidene]-6H-perimidine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in redox reactions, making this compound a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry.
Propriétés
Numéro CAS |
91432-16-5 |
|---|---|
Formule moléculaire |
C18H13N5O2 |
Poids moléculaire |
331.3 g/mol |
Nom IUPAC |
(2-methyl-1H-perimidin-6-yl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C18H13N5O2/c1-11-19-16-4-2-3-14-15(9-10-17(20-11)18(14)16)22-21-12-5-7-13(8-6-12)23(24)25/h2-10H,1H3,(H,19,20) |
Clé InChI |
BHXXMJXEAMATJO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C3C(=C(C=C2)N=NC4=CC=C(C=C4)[N+](=O)[O-])C=CC=C3N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate](/img/structure/B14371512.png)
![1,4-Dimethyl-2-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14371513.png)
![1,4-Dimethyl-2,3-diazabicyclo[2.1.1]hex-2-ene](/img/structure/B14371526.png)

![2-[2-(3-Methoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14371540.png)
![3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea](/img/structure/B14371545.png)
![3-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)but-2-en-1-ol](/img/structure/B14371561.png)
![Acetic acid;2,9-dimethyl-6-prop-1-en-2-yl-1-oxaspiro[4.4]nonan-9-ol](/img/structure/B14371570.png)


